Octa-2,6-dienal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
149231-57-2 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
octa-2,6-dienal |
InChI |
InChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h2-3,6-8H,4-5H2,1H3 |
InChI Key |
CBXNRMOWVZUZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCC=CC=O |
Origin of Product |
United States |
Synthetic Methodologies for Octa 2,6 Dienal and Its Structural Analogues
De Novo Synthetic Routes to the Octa-2,6-dienal Framework
De novo synthesis offers the flexibility to construct the dienal structure from basic starting materials, allowing for precise control over the molecular architecture. These methods include multi-step linear sequences, modern oxidative reactions, and strategic rearrangement pathways.
Multi-Step Total Synthesis Approaches for this compound
Total synthesis provides a complete pathway to a target molecule from simple, commercially available precursors. While a specific multi-step synthesis for this compound is not extensively documented in dedicated literature, the synthesis of its structural analogues provides a clear blueprint. For instance, the synthesis of 2,7-dimethylthis compound has been achieved through the hydrolysis of a diacetate precursor. In this process, 2,7-dimethyl-1,4-diacetoxyocta-2,7-diene is refluxed with dilute hydrochloric acid. prepchem.com The subsequent work-up and fractional distillation yield the target dienal. prepchem.com
The Diels-Alder reaction is another cornerstone of multi-step synthesis, enabling the construction of six-membered rings, which can be precursors to complex acyclic structures through subsequent modifications. researchgate.net This cycloaddition reaction, which combines a conjugated diene with a dienophile, is renowned for its high degree of regio- and stereoselectivity, making it a powerful tool for building molecular complexity in a controlled manner. researchgate.netacs.org
Oxidative Dehydration Reactions in Dienal Synthesis
Modern synthetic methods often employ oxidative reactions to introduce unsaturation into a carbon chain. A highly effective strategy for synthesizing conjugated (E,E)-dienals is the palladium-catalyzed aerobic γ,δ-dehydrogenation of enals. nih.govresearchgate.net This method directly converts an enal into a dienal by removing hydrogen atoms from the gamma and delta positions, forming a new double bond in conjugation with the existing system. The reaction is characterized by its use of molecular oxygen as the sole, clean oxidant and proceeds with excellent stereoselectivity, yielding exclusively the (E,E)-isomer. nih.govresearchgate.net
This approach is valued for its compatibility with various functional groups and its mild reaction conditions. nih.gov Similarly, the dehydrogenation of saturated aldehydes and ketones can be achieved using palladium acetate (B1210297) as a catalyst, offering another route to introduce unsaturation and form the corresponding enals and enones. researchgate.net While not a direct dehydration, this oxidative dehydrogenation achieves the same outcome of creating a double bond.
Isomerization and Rearrangement Pathways in Carbon Chain Construction
Rearrangement reactions provide an atom-economical way to construct carbon frameworks by reorganizing an existing skeleton. A notable pathway for forming 1,3-dienes is the rearrangement of alkylallenes. mdpi.com This transformation is a redox-neutral process, effectively a formal 1,3-hydrogen shift, that converts the allene into the more thermodynamically stable conjugated diene system. mdpi.com This method represents a straightforward and efficient route to the core diene structure of molecules like this compound.
Cascade reactions, where multiple transformations occur in a single operation, can also be employed to build complex structures efficiently. scispace.com Furthermore, cis-trans isomerization is a critical consideration in dienal synthesis, as the geometry of the double bonds significantly influences the molecule's properties. Photoinduced isomerization is one method used to control the stereochemistry of such systems. acs.org
Semisynthetic Derivations from Naturally Occurring Precursors
Semisynthetic methods leverage the complex structures of readily available natural products as starting materials. This approach can significantly shorten synthetic sequences by utilizing pre-existing carbon skeletons and functional groups.
Synthesis from Monoterpene Alcohols (e.g., Nerol (B1678202), Geraniol)
The monoterpene alcohols nerol (the cis-isomer) and geraniol (B1671447) (the trans-isomer) are abundant in nature and serve as excellent precursors for the synthesis of their corresponding aldehydes, neral (B7780846) and geranial. sigmaaldrich.comnist.gov Collectively, the mixture of these two aldehyde isomers is known as citral (B94496) (3,7-dimethyl-2,6-octadienal), a close structural analogue of this compound. mdpi.comnist.gov
The transformation of geraniol, for example, can be catalyzed by various materials, including natural minerals like diatomite and alum. nih.gov These reactions can lead to a variety of products through isomerization and cyclization, including linalool (B1675412), β-pinene, and citrals. nih.govbibliotekanauki.pl The direct oxidation of the primary alcohol group in geraniol and nerol to an aldehyde is a standard transformation that yields the desired dienal framework.
| Catalyst | Key Products | Reaction Type |
|---|---|---|
| Diatomite | Beta-pinene, Linalool, Nerol, Citrals | Isomerization, Cyclization, Oxidation |
| Alum | Beta-pinene, 6,11-dimethyl-2,6,10-dodecatriene-1-ol, Thumbergol | Isomerization, Dimerization |
| Sepiolite | β-pinene, Ocimenes, Linalool, Nerol, Citrals | Isomerization, Cyclization, Oxidation |
Chemical Transformations of Extracts from Biological Sources
A direct route to dienals and their derivatives involves extraction from plant sources followed by chemical modification. Citral (3,7-dimethyl-2,6-octadienal) is a major component of the essential oil of lemon grass (Cymbopogon citrates) and can be isolated in significant quantities through hydrodistillation. researchgate.netlongdom.org Once extracted, the citral can be used as a starting material for the synthesis of other valuable compounds, such as citral acetals, which are used in the flavor and fragrance industry. semanticscholar.org
The extraction process typically involves distilling the plant material (e.g., crushed lemon grass leaves) with water, separating the oil, and purifying it by vacuum distillation. longdom.org Similarly, essential oils rich in citral can be extracted from the leaves of Camphora officinarum. mdpi.com Research has also identified the target compound, (2E,6E)-octa-2,6-dienal, as a volatile component in citrus essential oils, indicating that it can be directly obtained from natural extracts. psu.edu
| Compound | Natural Source | Extraction Method | Reference |
|---|---|---|---|
| Citral (Geranial & Neral) | Lemon Grass (Cymbopogon citrates) | Hydrodistillation | researchgate.netlongdom.org |
| Citral (Geranial & Neral) | Camphora officinarum | Supercritical CO2 Extraction | mdpi.com |
| (2E,6E)-octa-2,6-dienal | Citrus Essential Oils | Not specified | psu.edu |
Catalytic Strategies in this compound Synthesis
The synthesis of this compound and its analogues, such as the widely recognized fragrance and flavor compound citral (3,7-dimethyl-2,6-octadienal), relies heavily on catalytic methods to ensure efficiency and selectivity. These strategies are broadly categorized into acid-catalyzed, metal-mediated, and organocatalytic pathways.
Acid catalysis is a cornerstone in the synthesis and derivatization of dienals like citral. A common application is the formation of acetals, which are valuable intermediates in the flavor and perfumery industry. The reaction involves treating the aldehyde with an alcohol or diol in the presence of an acid catalyst. For instance, citral ethylene (B1197577) glycol acetal (B89532) and citral propylene (B89431) glycol acetal have been synthesized using para-toluenesulphonic acid as the catalyst. Other acid solutions, such as those containing sulfuric acid (H₂SO₄), can also facilitate this transformation.
In another approach related to the synthesis of citral, an acid is used to control the reaction environment for a metal-catalyzed rearrangement. A patented method describes the catalytic rearrangement of dehydro linalool using a molybdenum catalyst, where the pH is adjusted to a range of 3 to 5 using phenylformic acid or toluylic acid to optimize the reaction conditions. google.com
Table 1: Examples of Acid-Catalyzed Reactions for Citral Derivatives
| Reactant | Reagent(s) | Acid Catalyst | Product | Reference |
|---|---|---|---|---|
| Citral (3,7-dimethyl-2,6-octadienal) | Ethylene Glycol / Propylene Glycol | para-Toluene Sulphonic Acid | Citral Ethylene Glycol Acetal / Citral Propylene Glycol Acetal | rsc.org |
| Dehydro linalool | Molybdenum Catalyst | Phenylformic acid or Toluylic acid (for pH adjustment) | Citral | google.com |
Modern synthetic chemistry increasingly utilizes metal-supported and organocatalytic methods to construct complex molecules like this compound with high precision and efficiency.
Metal-Supported Catalysis: Transition metals, particularly palladium and rhodium, are pivotal in forming the carbon-carbon bonds necessary for synthesizing dienals and other α,β-unsaturated aldehydes.
A highly atom-economical and redox-neutral method has been developed for the synthesis of conjugated (E,E)-dienals using palladium catalysis. rsc.org The process involves two main steps: a conjugate addition of terminal acetylenes and acrolein, followed by a diastereoselective isomerization of the resulting 4-alkynals into (E,E)-dienals. rsc.org This approach is advantageous due to its mild and operationally simple conditions. rsc.org The catalyst is typically formed in situ from palladium(II) acetate (Pd(OAc)₂) and triphenylphosphine. rsc.org
Rhodium-catalyzed hydroformylation of alkynes presents another powerful route to α,β-unsaturated aldehydes. acs.org This method utilizes formic acid as a CO surrogate, avoiding the need to handle toxic carbon monoxide gas. acs.org The reaction converts various alkyl and aryl alkynes into E-α,β-unsaturated aldehydes with high yields and selectivity under mild conditions. acs.org
Table 2: Metal-Catalyzed Synthesis of Unsaturated Aldehydes
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Palladium(II) acetate / Triphenylphosphine | Terminal Acetylenes, Acrolein | Conjugated (E,E)-dienals | Atom-economical, redox-neutral, good yields | rsc.org |
| Rhodium complex | Alkynes, Formic Acid | E-α,β-Unsaturated Aldehydes | High yield and E-selectivity, avoids CO gas | acs.org |
Organocatalytic Methods: Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, often utilizing small organic molecules like amines to catalyze reactions. semanticscholar.org For the synthesis of α,β-unsaturated aldehydes, organocatalytic Robinson annulation reactions have been achieved with high enantioselectivity using catalysts such as L-proline in combination with trialkylamines. acs.org These reactions provide formal [4+2] cycloaddition adducts. acs.org The development of dienamine catalysis allows for the functionalization of α,β-unsaturated aldehydes at remote positions. semanticscholar.org Catalysts like the MacMillan imidazolidinone have been successfully employed in Diels-Alder reactions of α,β-unsaturated aldehydes with various dienes. acs.org
Advancements in Sustainable and Green Synthesis Techniques (e.g., Oxime Formation)
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including derivatives of this compound. A key area of focus is the development of environmentally benign methods for creating derivatives like oximes and nitriles.
Oxime Formation: Oximes are important intermediates used to synthesize nitrogen-containing compounds. acs.org The traditional method for preparing oximes involves refluxing a carbonyl compound, such as an aldehyde, with hydroxylamine (B1172632) hydrochloride and pyridine. acs.org However, this method has drawbacks including the toxicity of pyridine and potential for pollution. acs.org
In a move towards greener chemistry, natural acids have been successfully used as catalysts for oxime synthesis. Aqueous extracts from sources like Vitis lanata, Mangifera indica, and the fruit juice of Citrus limetta have served as effective and environmentally friendly acid catalysts. acs.org These reactions can be carried out in mineral water at room temperature, offering an affordable and safe alternative to traditional methods. acs.org
Advanced Green Synthesis: Beyond oximation, other green technologies have been developed for aldehyde conversions. For example, a one-step liquid-phase catalytic ammoxidation process has been established to convert citral into lemonile (3,7-dimethyl-2,6-octadienenitrile). This method is presented as a green alternative to the older, multi-step hydroxylamine oximation route, which is noted for its expensive raw materials and potential for corrosion and pollution. researchgate.net The newer ammoxidation process uses a copper(I) chloride catalyst and hydrogen peroxide as the oxidant in an isopropanol solvent, achieving high yield and purity under optimized conditions. researchgate.net
Table 3: Comparison of Synthesis Methods for Aldehyde Derivatives
| Derivative | Method | Reagents & Catalyst | Conditions | Key Features | Reference |
|---|---|---|---|---|---|
| Oxime | Traditional | Hydroxylamine hydrochloride, Pyridine | Reflux | Established method | acs.org |
| Oxime | Green | Hydroxylamine hydrochloride, Natural Acid Catalyst (e.g., Citrus limetta juice) | Room Temperature, Mineral Water | Environmentally benign, affordable | acs.org |
| Nitrile (Lemonile) from Citral | Green Catalytic Ammoxidation | Ammonia, Hydrogen Peroxide, Copper(I) Chloride | 10-14 °C, Isopropanol | One-step, high yield, avoids harsh reagents | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Octa 2,6 Dienal
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site of reactivity in octa-2,6-dienal, readily undergoing nucleophilic additions and condensation reactions, as well as selective oxidation and reduction.
Nucleophilic Addition and Condensation Reactions (e.g., Aldol (B89426), Acetal (B89532), Oxime Formation)
The electrophilic nature of the carbonyl carbon in this compound makes it susceptible to attack by various nucleophiles. These nucleophilic addition reactions are fundamental to its chemistry and can lead to a variety of derivatives. libretexts.org The general mechanism involves the nucleophile attacking the carbonyl carbon, which results in the formation of a tetrahedral intermediate that is subsequently protonated. libretexts.org
Aldol and Condensation Reactions: this compound can participate in aldol-type condensation reactions. For instance, its reaction with ketones such as acetone (B3395972) or methyl ethyl ketone, typically under the influence of a catalyst, results in the formation of new carbon-carbon bonds. ontosight.aiontosight.ai These reactions can produce complex mixtures of products, including larger unsaturated aldehydes and ketones, and may even lead to cyclized compounds. ontosight.aiontosight.ai The specific conditions of the reaction, including temperature, solvent, and the catalyst employed, play a significant role in determining the product distribution. ontosight.ai
Oxime Formation: The aldehyde can react with hydroxylamine (B1172632) to form an oxime. For example, 5-(Phenylsulfonyl)octa-4,7-dienal oxime has been synthesized by reacting the corresponding aldehyde with hydroxylamine hydrochloride in the presence of a base. whiterose.ac.uk
Selective Oxidation and Reduction Processes
The aldehyde functional group and the carbon-carbon double bonds in this compound can be selectively oxidized or reduced.
Oxidation: The aldehyde group of this compound can be selectively oxidized to a carboxylic acid. For instance, (Z/E)-3,7-dimethyl-2,6-octadienoic acids have been synthesized through a two-step oxidation of the corresponding alcohols, which are closely related to the dienal. researchgate.net Various oxidizing agents can be employed, and the choice of reagent is crucial for achieving selectivity. For example, selenium dioxide has been used to oxidize geranyl acetate (B1210297) to (E,E)-8-acetoxy-2,6-dimethyloct-2,6-dienal. beilstein-journals.org A Baeyer-Villiger oxidation of 3,7-dimethylthis compound using hydrogen peroxide and a selenium dioxide catalyst can yield 2,6-dimethylhepta-1,5-dien-1-yl formate, which can then be hydrolyzed. google.com
Reduction: The aldehyde group can be selectively reduced to a primary alcohol. thieme-connect.de Catalytic hydrogenation is a common method for this transformation. The selective hydrogenation of the C=O bond in α,β-unsaturated aldehydes like citral (B94496) (3,7-dimethyl-2,6-octadienal) is a well-studied reaction, yielding valuable unsaturated alcohols like geraniol (B1671447) and nerol (B1678202). researchgate.net The choice of catalyst and reaction conditions is critical to prevent the reduction of the carbon-carbon double bonds. researchgate.net For example, using a 20 wt% Ni loaded WFCC catalyst at 180 °C under 30 bar H2 pressure for 90 minutes showed high conversion of citral with a high yield of citronellal (B1669106), the product of selective C=C bond hydrogenation. researchgate.net
Transformations of the Conjugated Diene System
The conjugated diene system in this compound is another key reactive site, participating in cycloaddition, ene, and electrophilic addition reactions.
Cycloaddition Reactions (e.g., Intramolecular Diels-Alder Reactions)
The conjugated diene system of this compound and its derivatives can act as the diene component in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net These reactions are powerful tools for the construction of six-membered rings. skidmore.edu
Intramolecular Diels-Alder Reactions: When the diene and a dienophile are part of the same molecule, an intramolecular Diels-Alder reaction can occur, forming two rings in a single step. researchgate.net For example, 2,6-dimethyl-2,7-octadienal undergoes a BF3-catalyzed intramolecular Diels-Alder reaction where the α,β-unsaturated aldehyde acts as the diene, yielding a bicyclic product. researchgate.net Thermal conditions can also promote these reactions, though they may lead to a mixture of Diels-Alder and ene products. researchgate.net The use of Lewis acids as catalysts can often enhance the rate and selectivity of these reactions. skidmore.edu
Ene Reactions
In addition to Diels-Alder reactions, derivatives of this compound can also undergo ene reactions. During the pyrolysis of 2,6-dimethyl-2,7-octadienal at moderate temperatures, a mixture of Diels-Alder adducts and ene adducts is formed. researchgate.net The ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from one reactant to another, with the concomitant formation of a new sigma bond and a shift of the double bond.
Electrophilic Additions to Unsaturated Bonds (e.g., Epoxidation)
The carbon-carbon double bonds in the diene system are susceptible to electrophilic attack. vulcanchem.com
Epoxidation: The double bonds of this compound and its derivatives can be selectively epoxidized. The double bond between carbons 6 and 7 is often more nucleophilic and thus more reactive towards epoxidation than the double bond conjugated to the aldehyde group. scielo.org.mx For instance, the oxidation of citral with m-chloroperbenzoic acid (mCPBA) at room temperature results in the formation of the 6,7-epoxy derivative. scispace.com Similarly, photochemical epoxidation with hydrogen peroxide can also yield epoxides. scispace.com The resulting epoxides are valuable intermediates for the synthesis of more complex molecules. scielo.org.mx Studies on halogenated derivatives like 4-bromo-8-chloro-3,7-dimethyl-octa-2,6-dienal have shown that they can undergo significant loss through reaction with ozone, indicating the reactivity of the double bonds towards electrophilic attack. tandfonline.comsemanticscholar.org
Ozonolysis Reaction Mechanisms and Byproduct Identification
The ozonolysis of unsaturated aldehydes like this compound is a significant reaction, particularly in atmospheric chemistry. The reaction mechanism for the gas-phase ozonolysis of analogous monoterpene aldehydes, such as the isomeric compound citral (3,7-dimethyl-2,6-octadienal), provides a well-studied model. semanticscholar.orgaaqr.org The process is initiated by the addition of ozone (O₃) across the carbon-carbon double bonds of the dienal system, leading to the formation of highly unstable primary ozonides (POZs), also known as molozonides. semanticscholar.orgaaqr.orglibretexts.org
This initial addition can occur at either the C₂=C₃ or C₆=C₇ double bond of this compound. Theoretical studies on citral show that this step is exothermic. semanticscholar.orgaaqr.org The POZ intermediates rapidly decompose to form carbonyl compounds and Criegee intermediates (CIs). semanticscholar.orgaaqr.org The Criegee intermediate is a zwitterion that plays a crucial role in the subsequent reaction pathways. libretexts.org
The decomposition of the POZ formed at the C₂=C₃ bond would yield glyoxal (B1671930) and a six-carbon Criegee intermediate, while ozonolysis at the C₆=C₇ bond would produce 4-oxohex-2-enal (B12501048) and an ethyl-substituted Criegee intermediate. These CIs are highly reactive and can undergo several transformations, including unimolecular decomposition or bimolecular reactions, which determine the final byproduct distribution. semanticscholar.orgaaqr.org
Potential byproducts from the ozonolysis of dienals include smaller aldehydes, ketones, alcohols, and hydroperoxides. researchgate.net The specific nature of the final products also depends on the workup conditions following the initial ozone reaction. A reductive workup, using reagents like dimethyl sulfide (B99878) (DMS) or zinc, will typically yield aldehydes and ketones. libretexts.orgmasterorganicchemistry.com In contrast, an oxidative workup, often employing hydrogen peroxide (H₂O₂), will oxidize any initially formed aldehydes to carboxylic acids. libretexts.orgmasterorganicchemistry.com
Table 1: Calculated Energy Profile for the Initial Steps of Citral Ozonolysis
This table presents theoretical energy data for the ozonolysis of neral (B7780846), the (Z)-isomer of citral, which serves as a proxy for this compound. The data illustrates the formation of primary ozonide (POZ) intermediates. All values are in kcal mol⁻¹.
| Reaction Step | Intermediate/Transition State | Barrier Height (ΔE_b) | Reaction Heat (ΔE_r_) |
| O₃ addition to C₂=C₃ | TS1 | 4.20 | - |
| POZ Formation at C₂=C₃ | IM1 | - | -65.86 |
| O₃ addition to C₆=C₇ | TS2 | 6.39 | - |
| POZ Formation at C₆=C₇ | IM2 | - | -56.11 |
| Source: Adapted from scientific studies on citral ozonolysis. semanticscholar.orgaaqr.org |
Intramolecular Rearrangements and Cyclizations
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction classified as a aaqr.orgaaqr.org-sigmatropic rearrangement. organic-chemistry.org In its classic form, it involves the thermal rearrangement of an allyl vinyl ether to produce a γ,δ-unsaturated carbonyl compound. organic-chemistry.orgbyjus.com For a compound like this compound, this rearrangement is more relevant in its synthesis rather than its subsequent reactions.
Several industrial syntheses of related compounds, such as citral, utilize a sequential Claisen and Cope rearrangement. chemdad.com In a typical pathway, an appropriate alcohol reacts with an orthoester (like triethyl orthoacetate in the Johnson-Claisen variation) or an acetal to form an intermediate ketene (B1206846) acetal or enol ether. organic-chemistry.orgchemdad.com This intermediate, which possesses the requisite allyl vinyl ether-type structure, then undergoes a concerted Claisen rearrangement. The reaction is believed to proceed through a highly ordered, chair-like six-membered transition state, which dictates the stereochemistry of the product. organic-chemistry.org
For instance, the reaction of 3-methyl-2-buten-1-ol (B147165) with 3-methyl-2-butenal (B57294) forms an acetal. This acetal eliminates a molecule of the alcohol to generate an intermediate enol ether, which subsequently undergoes a Claisen rearrangement as a key step toward forming the final dienal structure. chemdad.com
The Cope rearrangement is another thermally induced aaqr.orgaaqr.org-sigmatropic rearrangement, involving the isomerization of a 1,5-diene. jk-sci.com Similar to the Claisen rearrangement, it is a concerted process that passes through a cyclic, chair-like transition state. jk-sci.com This rearrangement is often found in sequence with the Claisen rearrangement in the synthesis of complex unsaturated aldehydes. google.comrsc.org
In the synthesis of citral from 3-methyl-2-butenal-diprenylacetal, the process involves a Claisen rearrangement to form a 2,4,4-trimethyl-3-formyl-1,5-hexadiene intermediate. google.com This intermediate, a 1,5-diene, then undergoes a Cope rearrangement to yield the final 3,7-dimethyl-octa-2,6-dienal (citral) structure. google.com The driving force for the reaction is often the formation of a more thermodynamically stable, conjugated system. rsc.org The reaction typically requires heating to temperatures above 150°C, although the presence of certain substituents or catalysts can lower this requirement. jk-sci.com
Stereochemical Control and Selectivity in Chemical Transformations
Controlling the stereochemistry of reactions involving polyunsaturated systems like this compound is crucial for the synthesis of specific isomers and complex target molecules. Stereoselectivity can be achieved through various strategies, including substrate control, reagent control, and catalysis.
In pericyclic reactions like the Claisen and Cope rearrangements, the stereochemistry of the starting material often dictates the stereochemistry of the product due to the concerted, ordered nature of the transition state. organic-chemistry.org For example, chiral, enantiomerically enriched starting materials can yield products with high optical purity. organic-chemistry.org
Lewis acid catalysis is a powerful tool for enhancing stereoselectivity, often by creating a more rigid and defined transition state. skidmore.edu In aldol condensation reactions involving related dienone complexes, the choice of Lewis acid and reaction conditions can selectively produce specific diastereomers. researchgate.net For example, the reaction of a silyl (B83357) enol ether with an aldehyde in the presence of titanium tetrachloride (TiCl₄) can lead to a mixture of ketols where one diastereomer is majorly favored. researchgate.net
Furthermore, stereoselectivity in the synthesis of Z,E-dienals has been achieved with high purity (>95%) through the electrocyclic ring-opening of an intermediate 2H-pyran, formed by the addition of an organometallic reagent to a pyrylium (B1242799) salt. psu.edu The disrotatory ring-opening of the pyran intermediate preferentially forms the thermodynamically more stable Z,E-dienal isomer. psu.edu This demonstrates that even when multiple stereochemical outcomes are possible, reaction dynamics can favor a single pathway, allowing for significant stereochemical control. rsc.org
Derivatization and Advanced Structural Modification of Octa 2,6 Dienal
Synthesis and Utility of Octa-2,6-dienal Acetals
The synthesis of acetals from this compound, also known as citral (B94496), is a valuable method for protecting the aldehyde group and modifying the molecule's properties. longdom.orgresearchgate.net This reaction is typically acid-catalyzed and involves the reaction of citral with alcohols or diols. longdom.orggoogle.com
One common application is in the fragrance industry, where the inherent instability of citral to air and alkaline conditions can be overcome by converting it into its more stable acetal (B89532) derivatives. researchgate.netresearchgate.net For instance, the reaction of citral with ethylene (B1197577) glycol or propylene (B89431) glycol, using para-toluenesulfonic acid as a catalyst, yields citral ethylene glycol acetal and citral propylene glycol acetal, respectively. longdom.orgresearchgate.net These acetals are utilized in perfumery and to fortify lemon oil. longdom.orgresearchgate.net The formation of these acetals proceeds via an acid-catalyzed reaction where the water produced is continuously removed through azeotropic distillation. longdom.org
The reaction of citral with different glycols can lead to various acetal products with distinct aromatic properties. For example, citral mono ether glyceryl acetals and citral propylene glycol acetals are used in cosmetics to suppress body odor. longdom.org
Table 1: Synthesis of this compound Acetals
| Reactant 1 | Reactant 2 | Catalyst | Product(s) | Utility |
|---|---|---|---|---|
| This compound (Citral) | Ethylene Glycol | p-Toluenesulfonic acid | Citral ethylene glycol acetal | Perfumery, fortifying lemon oil |
| This compound (Citral) | Propylene Glycol | p-Toluenesulfonic acid | Citral propylene glycol acetal | Perfumery, fortifying lemon oil, cosmetics |
Preparation of Octa-2,6-dienoic Acid Derivatives
Octa-2,6-dienoic acid and its derivatives are important compounds, with research focusing on their synthesis and potential biological activities. A common precursor for these syntheses is citral, which can be oxidized to the corresponding carboxylic acid.
(2E)-3,7-dimethylocta-2,6-dienoic acid, also known as geranic acid, is a polyunsaturated fatty acid that can be synthesized from citral. contaminantdb.ca The synthesis of (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be achieved through a selective two-step oxidation of geraniol (B1671447) or nerol (B1678202). nih.govmdpi.com This involves an initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid using methods like the Pinnick oxidation. nih.govmdpi.com
These carboxylic acid derivatives serve as key intermediates for further functionalization. For example, they can be converted into various esters. The synthesis of ω,ω-diacyloxy-2,6-dimethyl-octatrienoates and -octatrienals has been explored for their use in the synthesis of terpene compounds. google.com
Synthesis of Amide and Epoxy Analogues
The synthesis of amide and epoxy analogues of this compound derivatives has been investigated, primarily for their potential fungicidal properties. nih.govmdpi.com
(Z/E)-3,7-dimethyl-2,6-octadienamide derivatives have been prepared by reacting the corresponding carboxylic acids with various aromatic and aliphatic amines. nih.govmdpi.com These reactions typically proceed through the formation of an acid chloride intermediate. mdpi.com A study reported the synthesis of twenty-eight different (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives with yields ranging from 15% to 79%. nih.govmdpi.com
Furthermore, the 6,7-epoxy analogues of these amides can be synthesized by the epoxidation of the double bond between C-6 and C-7 using reagents like peroxyacetic acid. nih.govmdpi.com The yields for these epoxidation reactions are generally high, ranging from 63% to 96%. nih.govmdpi.com Some of these amide and epoxy analogues have shown significant fungicidal activities against various plant pathogens. nih.govresearchgate.net
Table 2: Synthesis of Amide and Epoxy Analogues
| Starting Material | Reagents | Product Type | Yield Range |
|---|---|---|---|
| (Z/E)-3,7-dimethyl-2,6-octadienoic acid | Various amines | (Z/E)-3,7-dimethyl-2,6-octadienamides | 15–79% nih.govmdpi.com |
Regio- and Stereoselective Functionalization of the Dienal Backbone
The dienal backbone of this compound offers multiple sites for regio- and stereoselective functionalization, which is crucial for the synthesis of complex and biologically active molecules.
One approach involves the use of metal complexes to control the reactivity of the diene system. For example, tricarbonyl(η4-dienal)iron complexes can be used to direct nucleophilic additions to the aldehyde group, which has been applied in the synthesis of various natural products. thieme-connect.de
Another strategy is the radical Umpolung strategy for the stereoselective β-functionalization of enals, which has been applied to (E)-octa-2,7-dienal. tesisenred.net Additionally, pericyclic reactions, such as the thermally induced electrocyclic ring-opening of 3-formylcyclobutene, can exclusively yield (Z)-penta-2,4-dienal, demonstrating high stereoselectivity. rsc.org
The Wittig-Horner reaction is another tool for the functionalization of the dienal backbone. It has been used to react phosphonates with acylals to prepare ω,ω-diacyloxy-2,6-dimethyl-octatrienoates. google.com
Spectroscopic and Analytical Characterization Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic compounds, including "Octa-2,6-dienal." By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework of the molecule. For "this compound," which exists as stereoisomers (commonly known as citral (B94496), a mixture of geranial and neral), NMR is crucial for distinguishing between these forms.
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of the hydrogen atoms in a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are key parameters for structural assignment.
For (Z)-3,7-dimethyl-2,6-octadien-1-al (neral), a common isomer of "this compound," the following ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. orgsyn.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1 (Aldehyde) | 9.88 | d | 8.3 |
| H2 | 5.86 | d | 8.3 |
| H5 | 2.57 | t | 7.5 |
| H4 | 2.15–2.25 | m | - |
| H6 | 5.06–5.11 | m | - |
| C3-CH₃ | 1.97 | d | 1.2 |
| C7-CH₃ (cis to C6) | 1.67 | s | - |
| C7-CH₃ (trans to C6) | 1.58 | s | - |
| d = doublet, t = triplet, m = multiplet, s = singlet |
The aldehyde proton (H1) appears significantly downfield at 9.88 ppm due to the deshielding effect of the carbonyl group. libretexts.org Its coupling to the vinylic proton H2 (J = 8.3 Hz) confirms their adjacent relationship. The olefinic protons H2 and H6 appear in the characteristic range for C=C double bonds. The differing chemical shifts and multiplicities of the methyl groups are instrumental in identifying the specific isomer.
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Broadband decoupled ¹³C NMR spectra show a single peak for each chemically non-equivalent carbon atom.
The ¹³C NMR spectral data for (Z)-3,7-dimethyl-2,6-octadien-1-al (neral) in CDCl₃ at 100 MHz is presented below. orgsyn.org
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C1 (Carbonyl) | 191.0 |
| C3 | 164.1 |
| C7 | 133.9 |
| C2 | 128.8 |
| C6 | 122.4 |
| C5 | 32.7 |
| C4 | 27.2 |
| C3-CH₃ | 25.9 |
| C7-CH₃ (cis to C6) | 25.3 |
| C7-CH₃ (trans to C6) | 17.9 |
The carbonyl carbon (C1) is readily identified by its characteristic downfield chemical shift at 191.0 ppm. The sp² hybridized carbons of the double bonds (C2, C3, C6, and C7) resonate between 122 and 165 ppm, while the sp³ hybridized carbons appear at higher fields.
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning NMR signals and elucidating complex structures.
COSY (Correlation Spectroscopy) : The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. emerypharma.com Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart. emerypharma.comgithub.io For "this compound," a COSY spectrum would show correlations between the aldehyde proton (H1) and the vinylic proton (H2), as well as between the protons of the methylene (B1212753) groups (H4 and H5) and their neighboring vinylic protons. github.io This is invaluable for tracing the connectivity of the carbon chain.
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a ¹³C NMR experiment that provides information about the number of hydrogen atoms attached to each carbon. uvic.ca By running different DEPT experiments (DEPT-45, DEPT-90, and DEPT-135), one can distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. uvic.ca A DEPT-90 spectrum would only show signals for CH carbons, while a DEPT-135 spectrum would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. uvic.ca This information is complementary to the ¹³C NMR spectrum and aids in the definitive assignment of each carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. neu.edu.tr For "this compound," the molecular formula is C₁₀H₁₆O, corresponding to a molecular weight of approximately 152.23 g/mol . nih.gov
The electron ionization (EI) mass spectrum of "this compound" typically shows a molecular ion peak (M⁺) at m/z 152. However, this peak can be of low intensity or absent in some cases due to the molecule's propensity to fragment upon ionization. neu.edu.tr
The fragmentation of "this compound" is influenced by the presence of the aldehyde functional group and the double bonds. Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group is a characteristic fragmentation for aldehydes. libretexts.org This can result in the loss of a hydrogen atom (M-1) leading to a fragment at m/z 151, or the loss of the formyl radical (•CHO) (M-29) resulting in a fragment at m/z 123. libretexts.org
Cleavage at the allylic position: The C-C bonds adjacent to the double bonds are susceptible to cleavage, leading to the formation of resonance-stabilized carbocations.
McLafferty Rearrangement: Aldehydes with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a γ-hydrogen to the carbonyl oxygen followed by cleavage of the α,β-bond.
The mass spectrum of 3,7-dimethyl-2,6-octadienal (B7798219) shows prominent peaks at m/z values such as 41, 69, and 84, which correspond to various fragment ions. nih.gov The base peak is often observed at m/z 69, corresponding to the [C₅H₉]⁺ ion, which can be formed through cleavage and rearrangement processes. The analysis of these characteristic fragments provides strong evidence for the structure of "this compound."
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of "this compound" exhibits characteristic absorption bands that confirm the presence of its key functional groups.
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 2830-2695 | C-H Stretch | Aldehyde |
| 1675 | C=O Stretch | α,β-Unsaturated Aldehyde |
| 1635 | C=C Stretch | Alkene |
| 3100-3000 | C-H Stretch | Alkene |
| 3000-2840 | C-H Stretch | Alkane |
The strong absorption band around 1675 cm⁻¹ is characteristic of the C=O stretching vibration of an α,β-unsaturated aldehyde. orgsyn.org The conjugation with the C=C double bond lowers the frequency compared to a saturated aldehyde. The presence of a medium intensity C-H stretching band for the aldehyde proton in the 2830-2695 cm⁻¹ region further confirms the aldehyde functionality. researchgate.net The absorption at approximately 1635 cm⁻¹ corresponds to the C=C stretching vibration of the alkene groups. orgsyn.org
Chromatographic Techniques for Separation, Purification, and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of "this compound" from complex mixtures, such as essential oils, and for separating its isomers.
Gas Chromatography (GC): GC is a powerful technique for separating and analyzing volatile compounds. "this compound" is well-suited for GC analysis. Typically, a capillary column with a non-polar or a polar stationary phase is used. For instance, a DB-Wax or a BP-20 polar column can be employed for the separation of its isomers. nist.gov The instrument is often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification (GC-MS). rroij.compurestiller.jp The retention time of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate) is a key parameter for its identification. nist.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation, purification, and quantification of compounds. Reverse-phase HPLC (RP-HPLC) is commonly used for "this compound." sielc.com A C18 column is a typical stationary phase, and the mobile phase often consists of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like formic acid or phosphoric acid to improve peak shape. sielc.comresearchgate.net A UV detector set at a wavelength where the compound absorbs maximally (e.g., 233 nm) is often used for detection and quantification. researchgate.net HPLC can also be scaled up for preparative separation to isolate pure isomers of "this compound." sielc.com
Gas Chromatography (GC)
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. In the context of this compound, GC is frequently employed to determine its presence and concentration in complex samples such as essential oils, food products, and biological systems. worktribe.commdpi.com
The retention index (RI) is a key parameter in GC that helps in the identification of compounds. For 3,7-dimethyl-2,6-octadienal (citral), a closely related and widely studied isomer of this compound, the retention indices on non-polar columns have been reported, providing a reference for its elution behavior under specific chromatographic conditions. nist.gov The analysis of aldehydes, including this compound, is often a part of broader studies on lipid peroxidation, where GC is used to quantify the degradation products of polyunsaturated fatty acids. nih.gov
Several factors influence the separation efficiency in GC, including the type of column, the temperature program, and the carrier gas flow rate. For instance, a common setup for analyzing volatile compounds involves using a capillary column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., HP-Innowax), with a programmed temperature ramp to ensure the effective separation of a wide range of compounds. dergipark.org.tr The injector and detector temperatures are also critical parameters that are optimized to ensure efficient volatilization of the sample and sensitive detection of the analytes. edpsciences.org
Table 1: GC Parameters for Volatile Compound Analysis
| Parameter | Typical Value/Condition | Source |
| Column Type | Capillary Column (e.g., HP-Innowax) | dergipark.org.tr |
| Column Dimensions | 60 m x 0.25 mm i.d., 0.25 µm film thickness | dergipark.org.tr |
| Carrier Gas | Helium | dergipark.org.tredpsciences.org |
| Carrier Gas Flow Rate | 0.8 mL/min | dergipark.org.tr |
| Injector Temperature | 250 °C | dergipark.org.tredpsciences.org |
| Oven Temperature Program | Initial 60°C, ramp to 220°C, then to 240°C | dergipark.org.tr |
| Split Ratio | 40:1 | dergipark.org.tr |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-layer chromatography is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. ijpsr.comedubirdie.com It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture. edubirdie.com In the context of this compound, TLC can be particularly useful for monitoring reactions where it is either a reactant or a product, such as in oxidation or reduction reactions. aocs.orgmdpi.com
For instance, the formation of aldehydes from the oxidation of fatty acids can be monitored using TLC. aocs.org The different components of the reaction mixture will have different affinities for the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents), resulting in their separation as distinct spots on the TLC plate. aga-analytical.com.pl The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of the product spot over time. edubirdie.com
Visualization of the separated spots on a TLC plate can be achieved through various methods. If the compounds are UV-active, they can be seen under a UV lamp. edubirdie.com Alternatively, staining reagents can be used to make the spots visible. For aldehydes, specific staining reagents can be employed for their detection. pnas.org
Table 2: Typical TLC Systems for Monitoring Organic Reactions
| Stationary Phase | Mobile Phase (Eluent) | Application | Source |
| Silica Gel | n-hexane, cyclohexane, and diethyl ether (55:15:5, v/v/v) | Separation of lipid oxidation products | mdpi.com |
| Silica Gel | Diethyl ether + acetic acid | For carboxylic acids | edubirdie.com |
| Silica Gel | n-butanol-water-acetic acid | For amines and amino acids | edubirdie.com |
| Silica Gel F254 | Not specified | Routine reaction monitoring | oup.com |
Gas Chromatography-Mass Spectrometry-Olfactometry (GC-MS/O) for Volatile Analysis
Gas chromatography-mass spectrometry-olfactometry (GC-MS/O) is a powerful hyphenated technique that combines the separation capabilities of GC, the identification power of mass spectrometry (MS), and the sensory evaluation of a human assessor (olfactometry). odourobservatory.org This technique is invaluable for the analysis of volatile compounds that contribute to the aroma of a sample. researchgate.net
In a GC-MS/O system, the effluent from the GC column is split, with one portion directed to the MS detector for chemical identification and the other to an olfactory port where a trained panelist can sniff the eluting compounds and describe their odor characteristics. odourobservatory.org This allows for the direct correlation of a specific chemical compound with its perceived aroma. odourobservatory.org
The data obtained from GC-MS/O analysis includes the retention time of the compound, its mass spectrum for identification, and a description of its odor as perceived by the panelist. odourobservatory.org This comprehensive information is crucial for understanding the sensory properties of volatile compounds like this compound and their contribution to the flavor and fragrance of various products. researchgate.net
Theoretical and Computational Chemistry Studies of Octa 2,6 Dienal
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of octa-2,6-dienal and predicting its reactivity. The distribution of electrons within the molecule, characterized by its molecular orbitals, governs its chemical behavior.
The reactivity of unsaturated aldehydes is largely dictated by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For electrophilic attacks, such as those by ozone or hydroxyl radicals, the energy and location of the HOMO are critical. In dienes like this compound, the π-electrons of the double bonds are the primary sites of reaction. Theoretical studies on similar unsaturated compounds show that the presence of electron-withdrawing groups, such as the aldehyde group (-CHO), can influence the electron density of the nearby C=C double bond, potentially deactivating it towards certain electrophilic additions. researchgate.net
Conversely, the LUMO is centered on the electrophilic carbonyl carbon and the conjugated system, making it susceptible to nucleophilic attack. Quantum calculations can quantify the energies of these frontier orbitals and map the electrostatic potential to predict reactive sites. For instance, studies on the reactions of chlorine atoms with monoterpenes have successfully correlated reaction rate constants with the calculated HOMO energies. researchgate.net This approach, based on Perturbation Frontier Molecular Orbital (PFMO) theory, can be used to predict the rate constants for the atmospheric oxidation of this compound. researchgate.net
Table 1: Predicted Reactivity Parameters for Unsaturated Aldehydes (Note: This table is illustrative, based on principles from computational studies of related compounds.)
| Parameter | Significance for this compound | Computational Method |
|---|---|---|
| HOMO Energy | Indicates susceptibility to electrophilic attack (e.g., ozonolysis). Higher energy suggests greater reactivity. | DFT (e.g., B3LYP), Ab initio (e.g., G2) |
| LUMO Energy | Indicates susceptibility to nucleophilic attack at the carbonyl carbon. Lower energy suggests greater reactivity. | DFT (e.g., B3LYP) |
| Electrostatic Potential Map | Visualizes electron-rich (red) and electron-poor (blue) regions, identifying sites for electrophilic and nucleophilic attack. | Calculated from wave function |
| Calculated Rate Constants | Predicts the speed of reactions, such as with atmospheric oxidants (OH, Cl, O3). | Transition State Theory with DFT calculated energies |
Elucidation of Reaction Mechanisms through Computational Modeling (e.g., Ozonolysis Pathways)
Computational modeling is a key method for elucidating complex reaction mechanisms, such as the atmospheric ozonolysis of unsaturated compounds. While direct studies on this compound are limited, extensive research on its methylated analog, citral (B94496) (3,7-dimethyl-2,6-octadienal), provides a detailed blueprint for these pathways.
The ozonolysis of a dienal like this compound is initiated by the addition of an ozone molecule (O₃) to one of the C=C double bonds. This follows the Criegee mechanism, which involves several steps that can be modeled computationally:
Formation of Primary Ozonide (POZ): Ozone adds across a double bond to form a highly unstable five-membered ring intermediate known as a primary ozonide. Calculations on citral show this step is exothermic.
Decomposition of POZ: The POZ rapidly decomposes into two fragments: a carbonyl compound (an aldehyde or ketone) and a carbonyl oxide, also known as a Criegee Intermediate (CI).
Reactions of the Criegee Intermediate: The CI is a reactive species that can undergo various unimolecular or bimolecular reactions, significantly impacting the formation of secondary organic aerosols (SOA).
For this compound, ozone can attack either the C2=C3 or the C6=C7 double bond. Computational studies on citral have shown that the attack is selective, with a strong preference for the more electron-rich double bond away from the electron-withdrawing aldehyde group. The energy barriers for each step can be calculated to determine the most favorable pathway.
Table 2: Illustrative Energy Profile for Ozonolysis of a Dienal (based on Citral studies) (Note: Values are representative and based on computational studies of 3,7-dimethyl-2,6-octadienal (B7798219).)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) | Calculated Reaction Enthalpy (kcal/mol) |
|---|---|---|---|
| O₃ addition to C6=C7 | Formation of the initial pre-reactive complex. | - | -4.91 |
| POZ Formation | Transition state to form the primary ozonide. | 6.39 | -56.11 |
| POZ Decomposition | Cleavage of the POZ to form a Criegee Intermediate and an aldehyde. | (Barrier exists) | (Endothermic/Exothermic depends on products) |
Conformational Analysis and Stereochemical Predictions
This compound can exist as multiple stereoisomers due to the presence of two double bonds. Each double bond can have either an E (trans) or Z (cis) configuration, leading to four possible diastereomers: (2E,6E), (2Z,6Z), (2E,6Z), and (2Z,6E). The (2E,6E)-octa-2,6-dienal isomer is a known configuration. purdue.edu
Computational methods can predict the relative stability of these isomers by calculating their ground-state energies. Furthermore, for each stereoisomer, rotation around the single bonds (e.g., C3-C4, C4-C5, C5-C6) leads to numerous possible conformations (conformers). Conformational analysis involves mapping the potential energy surface as a function of these dihedral angles to identify low-energy, stable conformers.
This analysis is crucial because the specific three-dimensional shape of the molecule can dictate its reactivity. For example, in intramolecular reactions like cyclizations, the molecule must adopt a specific conformation to bring the reacting groups into proximity. Studies on the cyclization of the related compound citronellal (B1669106) to isopulegol (B1217435) show that the molecule must fold into a pre-ring conformation, and the stereochemical outcome of the reaction depends on the stability of different chair-like transition states. nih.govresearchgate.net Similar principles would apply to any potential cyclization reactions of this compound.
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. researchgate.net This method is ideal for investigating intermolecular interactions, which are fundamental to understanding the behavior of this compound in different environments, such as in a solvent or interacting with a biological receptor.
In an MD simulation, the forces between molecules are calculated using a force field, and Newton's equations of motion are solved to simulate the trajectory of each atom. This allows for the study of dynamic processes and the calculation of bulk properties. For example, MD simulations can be used to:
Study Solvation: Analyze the arrangement of solvent molecules (e.g., water or hexane) around this compound to understand its solubility and the nature of solute-solvent interactions.
Calculate Transport Properties: Determine properties like the diffusion coefficient of this compound in various media, which has been done for its analog citral. researchgate.net
Simulate Binding: Model the interaction of this compound with a larger molecule, such as an olfactory receptor protein, to understand the non-covalent forces (van der Waals, electrostatic) that govern binding affinity and specificity.
These simulations provide a microscopic view of how this compound interacts with its surroundings, bridging the gap between its molecular structure and its macroscopic properties.
Advanced Research Applications in Organic Synthesis and Chemical Biology
Octa-2,6-dienal as a Key Precursor in Complex Organic Synthesis
The unique chemical structure of 3,7-dimethyl-2,6-octadienal (B7798219), featuring a conjugated aldehyde system and an isolated double bond, makes it a highly reactive and valuable intermediate in organic synthesis. lookchem.com Its utility as a starting material is well-established for constructing a diverse array of complex molecules.
Building Blocks for Monoterpenoid Synthesis
3,7-Dimethyl-octa-2,6-dienal (citral) is a readily available and cost-effective precursor for the synthesis of other monoterpenoids, particularly cyclic variants. nih.govresearchgate.net A significant application is its role in the production of isopulegol (B1217435), a key intermediate in the industrial synthesis of menthol (B31143). nih.govresearchgate.net The synthetic pathway involves the selective enantioselective reduction of citral (B94496) to (R)-citronellal, which is then subjected to a cyclization reaction to yield isopulegol. nih.gov This highlights the compound's importance as a foundational building block for creating high-value, structurally complex monoterpenoids. nih.govresearchgate.net
Intermediates for Advanced Organic Materials and Functional Compounds
This compound and its derivatives are fundamental precursors for a variety of functional compounds, especially in the fragrance and flavor industries. cymitquimica.com The synthesis of acetals, such as citral ethylene (B1197577) glycol acetal (B89532) and citral propylene (B89431) glycol acetal, from 3,7-dimethyl-2,6-octadienal yields compounds used for fortifying lemon oil and in perfumery. researchgate.net Furthermore, it serves as a key intermediate for producing valuable fragrances like geraniol (B1671447) and nerol (B1678202) through hydrogenation. lookchem.comgoogle.com Research has also explored the synthesis of novel aroma chemicals, such as 2,4-diethylthis compound, through reactions involving related structures. google.com The reaction of 3,7-dimethyl-2,6-octadienal with methyl ethyl ketone can lead to a range of cyclized by-products, including terpenes and other oxygenated compounds, which can serve as intermediates for other chemical syntheses. ontosight.ai
Precursors in the Synthesis of Vitamins and Carotenoids
The role of 3,7-dimethyl-octa-2,6-dienal extends into the realm of vital bioactive molecules, where it has become an important starting material for the synthesis of vitamins, most notably Vitamin A. google.com Its carbon skeleton is a suitable building block for constructing the larger structures of carotenoids. Research has detailed the synthesis of carotenoid oxidation products utilizing (E/Z)-citral in a C15 + C10 + C15 double Wittig coupling strategy. researchgate.net Carotenoids like beta-carotene (B85742) are precursors to vitamin A, underscoring the indirect but crucial link between citral and the synthesis of this essential vitamin. nih.govresearchgate.net
Synthesis of Heterocyclic Compounds from this compound Derivatives
Derivatives of 3,7-dimethyl-octa-2,6-dienal are valuable substrates for the synthesis of various heterocyclic compounds. Acid-catalyzed reactions of citral epoxides have been shown to yield complex cyclic structures. researchgate.net For instance, the reaction of citral 6,7-epoxides with acetonitrile (B52724) in the presence of sulfuric acid produces substituted 2-oxazolines without affecting the aldehyde group. researchgate.net In contrast, the reaction of citral 2,3-epoxides with acetone (B3395972) and acetonitrile can lead to the formation of more complex bicyclic and tricyclic compounds. researchgate.net This demonstrates the utility of citral derivatives in creating diverse heterocyclic scaffolds, which are central to medicinal chemistry and materials science. derpharmachemica.com
Chemoenzymatic and Biocatalytic Transformations of this compound
The integration of biological catalysts with chemical synthesis, known as a chemoenzymatic approach, offers highly selective and efficient routes for transforming this compound and its derivatives. polimi.itnih.gov Biocatalysis leverages the high specificity of enzymes to perform reactions under mild conditions, often avoiding the need for complex protection and deprotection steps common in traditional organic synthesis. polimi.it
A novel terpene cyclase discovered in Zymomonas mobilis (ZMO1548-Shc) demonstrates the unique ability to cyclize citronellal (B1669106) (the reduced form of citral) into isopulegol, a key step in menthol synthesis. nih.govresearchgate.net This represents the first identified biocatalyst with diphosphate-independent monoterpenoid cyclase activity. nih.govresearchgate.net In other applications, enzymes from the Old Yellow Enzyme (OYE) family are used to selectively hydrogenate the activated carbon-carbon double bond in the α,β-unsaturated aldehyde system of citral. polimi.it This enzymatic reduction is a key step in proposed biocatalytic pathways to produce other valuable fragrance compounds. polimi.it
| Enzyme/Catalyst Class | Substrate | Product | Significance in Research |
|---|---|---|---|
| Terpene Cyclase (from Zymomonas mobilis) | Citronellal (from Citral) | Isopulegol | Diphosphate-independent biocatalytic cyclization for monoterpenoid synthesis. nih.govresearchgate.net |
| Old Yellow Enzymes (OYEs) | 3,7-Dimethyl-octa-2,6-dienal (Citral) | Citronellal | Selective reduction of the α,β-unsaturated double bond for fragrance synthesis. polimi.it |
| Cytochrome P450 (CYP153A6) | (R)-(+)-Limonene | Perillyl alcohol | Regioselective hydroxylation of monoterpenes as an initial step in multi-step biocatalytic syntheses. polimi.it |
| Alcohol Dehydrogenase (ADH) | Perillyl alcohol | Perilla aldehyde | Oxidation step in a chemoenzymatic pathway for fragrance synthesis. polimi.it |
Research on Biological Activities at the Molecular and Cellular Level (Mechanistic Studies, not clinical trials)
Beyond its role in synthesis, 3,7-dimethyl-octa-2,6-dienal (citral) is an active area of research for its diverse biological effects. Mechanistic studies aim to understand how it interacts with biological systems at a molecular and cellular level, providing insights into its potential as a lead compound for new therapeutic agents.
Research has demonstrated the in vitro activity of citral against the protozoan parasite Trichomonas vaginalis. researchgate.netmdpi.com Studies have determined its minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50), showing it effectively halts the growth of parasite trophozoites. researchgate.netmdpi.com Molecular docking studies have explored its interaction with key parasite proteins, including thioredoxin reductase (TvTrxR), purine (B94841) nucleoside phosphorylase (TvPNP), and methionine gamma lyase (TvMGL), suggesting potential molecular targets, even if the predicted interactions were weak. researchgate.netdntb.gov.ua Furthermore, evaluation of nitric oxide levels in related assays suggests that citral may possess antioxidant properties. researchgate.netdntb.gov.ua
Other mechanistic studies have elucidated its antimicrobial action against bacteria like Staphylococcus aureus and Escherichia coli. The proposed mechanism involves the disruption of the microbial cell membrane through processes like lipid peroxidation and the denaturation of proteins. In the context of its insecticidal properties, citral has been shown to be toxic to Aedes aegypti larvae by inhibiting acetylcholinesterase activity.
| Biological Activity | Target Organism/System | Key Research Finding | Proposed Molecular Mechanism |
|---|---|---|---|
| Anti-protozoal | Trichomonas vaginalis | IC50 of ~40 µM and MIC of 100 µM after 24h. researchgate.netmdpi.com | Weak interaction with TvTrxR, TvPNP, and TvMGL; potential antioxidant effects. researchgate.netdntb.gov.ua |
| Antimicrobial | S. aureus, E. coli | MIC values of 0.1–2.0 mg/mL. | Disruption of microbial cell membranes via lipid peroxidation and protein denaturation. |
| Insecticidal | Aedes aegypti larvae | LC₅₀ = 12.5 ppm. | Inhibition of acetylcholinesterase activity. |
Contribution to Atmospheric Chemistry and Secondary Organic Aerosol Formation Research
Detailed experimental studies focusing exclusively on the atmospheric chemistry and secondary organic aerosol (SOA) formation potential of the parent compound, this compound, are limited in the reviewed scientific literature. However, research on its substituted derivatives and isomers, such as halogenated monoterpenes and citral, provides insights into the potential atmospheric behavior of unsaturated aldehydes with a similar carbon backbone.
It is crucial to note that the presence of substituents, such as halogens or methyl groups, can significantly alter the reaction rates and pathways of these molecules in the atmosphere. Therefore, the findings for its derivatives serve as a reference but cannot be directly extrapolated to this compound without specific experimental validation.
General Principles of Atmospheric Degradation for Unsaturated Aldehydes:
Unsaturated aldehydes are removed from the atmosphere primarily through three processes: photolysis (degradation by sunlight), and oxidation by hydroxyl radicals (OH) and ozone (O₃). mdpi.com The presence of carbon-carbon double bonds makes them particularly susceptible to reaction with ozone and OH radicals. mdpi.com
Insights from Related Compounds:
Halogenated Derivatives: Studies on acyclic halogenated monoterpenes, such as 4-bromo-8-chloro-3,7-dimethyl-octa-2,6-dienal, indicate that these compounds have short atmospheric lifetimes, ranging from approximately 1.5 to 10 hours. journals.co.zaresearchgate.nettandfonline.com Their atmospheric loss is driven by reactions with both OH radicals and ozone. journals.co.zaresearchgate.nettandfonline.com The oxidation of these derivatives leads to the formation of stable products like organic hydroperoxides, alcohols, and other carbonyl compounds, which are known to contribute to the formation of secondary organic aerosols. journals.co.zaresearchgate.nettandfonline.comjournals.co.zatandfonline.com For some of these halogenated compounds, the reaction with ozone can account for over 50% of their atmospheric removal. journals.co.zaresearchgate.nettandfonline.comjournals.co.za
Isomers (Citral): Research on citral (3,7-dimethyl-2,6-octadienal), an isomer of this compound, has shown that ozonolysis is a significant pathway for its atmospheric degradation. semanticscholar.orgaaqr.orgresearchgate.net This reaction proceeds via the Criegee mechanism, leading to the formation of primary ozonides that decompose into Criegee intermediates. semanticscholar.orgaaqr.orgresearchgate.net These intermediates can then react with other atmospheric species, such as water, nitrogen oxides (NOx), and sulfur dioxide (SO₂), contributing to the formation of low-volatility products that can nucleate to form new aerosol particles or condense onto existing ones, thus forming SOA. semanticscholar.orgaaqr.orgresearchgate.net The ozonolysis of citral is considered a competitive, and at times dominant, loss pathway compared to its reaction with OH radicals, especially during nighttime. aaqr.org
Expected Contribution of this compound to SOA Formation:
Future Perspectives and Emerging Research Directions
Development of Highly Selective and Efficient Synthetic Routes for Octa-2,6-dienal and its Isomers
The demand for stereochemically pure isomers of this compound and its derivatives for specialized applications, such as in the fragrance and pharmaceutical industries, drives research into more selective and efficient synthetic methodologies. ontosight.ai
A significant area of research is the development of catalytic systems that can achieve high selectivity. For instance, new dendrimers containing ruthenium nanoparticles have been synthesized and are being investigated for their catalytic activity in the hydrogenation of citral (B94496) (3,7-dimethyl-2,6-octadienal). bohrium.com These nanoparticle-based catalysts show promise in providing high yields for specific reduction products, with reaction outcomes dependent on temperature and time. bohrium.com
Furthermore, eco-friendly approaches are gaining traction. Microwave-assisted synthesis on solid supports represents a powerful tool for creating derivatives of this compound. niscpr.res.in This method offers advantages such as being environmentally friendly, requiring less time, and often proceeding without the need for traditional solvents. niscpr.res.in For example, (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal has been synthesized from linalool (B1675412) using selenium dioxide on a silica (B1680970) support under microwave irradiation, demonstrating an efficient and green alternative to conventional techniques. niscpr.res.in Another synthetic modification involves the preparation of acetals, such as citral ethylene (B1197577) glycol acetal (B89532) and citral propylene (B89431) glycol acetal, using catalysts like para-toluene sulphonic acid, to create compounds for the perfumery and flavor industries. researchgate.net
Table 1: Emerging Synthetic Methodologies for this compound and its Derivatives
| Methodology | Key Features | Example Application | Research Finding |
|---|---|---|---|
| Nanoparticle Catalysis | Use of dendrimer-encapsulated ruthenium nanoparticles. bohrium.com | Hydrogenation of citral to 3,7-dimethyloctanol. bohrium.com | Yield is dependent on reaction time and temperature at constant pressure. bohrium.com |
| Microwave-Assisted Synthesis | Employs solid supports (e.g., SiO₂) and microwave energy. niscpr.res.in | Oxidation of linalool to a hydroxy-octadienal derivative. niscpr.res.in | Provides a rapid, eco-friendly route with high yields (85%). niscpr.res.in |
| Acetal Formation | Reaction with diols using an acid catalyst. researchgate.net | Synthesis of citral acetals for perfumery. researchgate.net | Creates stable derivatives with desirable fragrance properties. researchgate.net |
Exploration of this compound in Novel Sustainable Chemical Processes
The principles of green chemistry are increasingly being applied to processes involving this compound. A key development is the use of supercritical carbon dioxide (scCO₂) as a reaction medium. Research has shown that the palladium-catalyzed hydrogenation of citral can be performed with complete selectivity in scCO₂, offering a green alternative to traditional organic solvents. rsc.org
The environmental lifecycle of this compound derivatives is also a subject of emerging research. Halogenated monoterpenes, including derivatives like 4-bromo-8-chloro-3,7-dimethyl-octa-2,6-dienal isolated from marine red algae, are being studied for their atmospheric impact. journals.co.za These compounds have short atmospheric lifetimes (ranging from approximately 1.5 to 10 hours) and are primarily lost through reactions with OH radicals and ozone. journals.co.za The oxidation of these dienals in the atmosphere leads to the formation of stable products such as organic hydroperoxides, alcohols, and other carbonyl compounds, which can contribute to secondary organic aerosols and influence cloud condensation nuclei. journals.co.za
Deeper Mechanistic Understanding of Complex this compound Transformations
This compound and its derivatives are capable of undergoing complex chemical transformations, and a deeper mechanistic understanding of these reactions is a key research focus. The reaction of 3,7-dimethyl-2,6-octadienal (B7798219) with methyl ethyl ketone, for example, is a complex process that can yield various cyclized products. ontosight.ai This reaction, often involving an aldol (B89426) condensation mechanism, is sensitive to conditions such as temperature, solvent, and the presence of a catalyst. ontosight.ai Studying the by-products from such reactions provides valuable insights into the reaction pathways, which can aid in the development of new synthetic strategies. ontosight.ai
Detailed kinetic studies on related aldehyde systems have provided fundamental insights applicable to this compound. For instance, research on the amino acid-catalyzed aldol condensation of acetaldehyde (B116499) has revealed that the reaction can proceed through different kinetic regimes. nih.gov At low catalyst concentrations, the rate is limited by the formation of an enamine intermediate, while at higher concentrations, the carbon-carbon bond-forming step becomes rate-limiting. nih.gov This work suggests that such condensation reactions can proceed via a Mannich-type pathway, a mechanism that is likely relevant to the self-condensation or cross-condensation reactions of this compound. nih.gov Other fundamental reactions include nucleophilic additions to the aldehyde group, which can form alcohols or imines, and reduction reactions that convert the aldehyde to an alcohol.
Computational Design and Discovery of New this compound Derivatives for Specific Research Applications
Computational chemistry and molecular modeling are becoming indispensable tools for discovering new derivatives of this compound with tailored properties for specific applications. These in silico methods allow for the rational design of molecules and the prediction of their biological activity or material properties before undertaking costly and time-consuming synthesis.
One prominent application is in drug discovery. For instance, citral (3,7-dimethyl-2,6-octadienal) has been identified as a potential agent against the parasite Trichomonas vaginalis. mdpi.com Molecular docking studies have been used to investigate the interaction of citral with key parasitic proteins, such as thioredoxin reductase and purine (B94841) nucleoside phosphorylase, to elucidate its mechanism of action and guide the development of more potent derivatives. mdpi.com Similarly, computational chemistry has been used to study vitamin K derivatives containing an this compound side chain for their potential anti-SARS-CoV-2 activity by calculating their binding energies to the viral RNA-dependent RNA polymerase (RdRp). acs.org
Beyond medicine, computational design is used to create derivatives for other purposes. Research into compounds like 2,4,7-trimethylthis compound (B8636770) aims to develop fragrance ingredients with improved safety profiles, such as a reduced risk of skin sensitization compared to citral. The synthesis of novel derivatives, such as N′-[(1E,2E)-3,7-Dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide, further expands the library of available compounds for screening in various applications. researchgate.net
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (±)-(E)-2,6-dimethyl-3-hydroxy-2,7-octadienal |
| (E,E)-Octa-2,6-dienal |
| 2,4,7-trimethylthis compound |
| 3,7-dimethyl-2,6-octadienal (Citral) |
| 4-bromo-8-chloro-3,7-dimethyl-octa-2,6-dienal |
| Acetaldehyde |
| Benzene |
| Carbon Dioxide |
| Citral ethylene glycol acetal |
| Citral propylene glycol acetal |
| Linalool |
| Methyl ethyl ketone |
| N′-[(1E,2E)-3,7-Dimethylocta-2,6-dien-1-ylidene]pyridine-4-carbohydrazide |
| Ozone |
| Para-toluene sulphonic acid |
| Ruthenium |
Q & A
Q. What methodologies identify biodegradation pathways of this compound in environmental samples?
- Methodology : Use ¹⁴C-labeled this compound in soil/water microcosms. Track metabolite formation via LC-HRMS. Metagenomic sequencing identifies microbial consortia involved. Compare pathways under aerobic/anaerobic conditions .
Guidelines for Researchers
- Reproducibility : Document all experimental parameters (e.g., instrument settings, batch numbers of reagents) to meet FAIR data standards .
- Conflict Resolution : Publish negative results and data inconsistencies to advance collective understanding .
- Ethics : Adhere to citation standards (e.g., ACS style) and avoid data fabrication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
